molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0

6-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B037200
M. Wt: 133.15 g/mol
InChI Key: JJJHZWDXMYTOIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves various strategies, starting either from a preformed pyrazole or pyridine. A review covering the diversity of substituents at positions N1, C3, C4, C5, and C6 and the synthetic methods used highlights the importance of these compounds in biomedical applications (Donaire-Arias et al., 2022). Another synthesis route involves reduction, oxidation, oximation, and cyclization steps, showcasing an environmentally friendly and cost-effective method (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, including ring opening followed by ring closure, which affords novel compounds. These reactions are pivotal in elucidating the chemical properties and reactivity of the core structure (S. A. Halim & M. Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as stability and crystallinity, have been explored through thermal analysis and absorption spectra measurements. These studies provide valuable information on the material characteristics of these compounds (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

Comprehensive studies on the chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity and stability, have been conducted using a variety of analytical techniques. These investigations reveal the compounds' reactivity towards nucleophilic attack and their overall chemical stability, contributing to a deeper understanding of their chemical behavior (S. A. Halim & M. Ibrahim, 2022).

Scientific Research Applications

Biomedical Applications

Pyrazolo[4,3-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. These compounds have been synthesized through diverse methods, leading to a variety of derivatives with potential therapeutic uses. The biomedical relevance of these compounds is vast, highlighting their role in the development of new drugs and therapeutic agents (Donaire-Arias et al., 2022).

Material Science and Device Fabrication

In the realm of materials science, derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been used in the synthesis of compounds with significant thermal stability and optical properties. These properties make them suitable for applications in device fabrication, such as in the development of thin-film devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019). The thermal and optical characteristics of these derivatives contribute to their functionality in electronic and optoelectronic devices.

Synthesis and Chemical Properties

The chemical synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been explored through various methodologies, including ultrasound-promoted reactions and condensation processes. These methods yield a wide array of compounds with diverse chemical properties, enabling their application in further chemical studies and the synthesis of complex molecular structures (Nikpassand et al., 2010). Such synthetic versatility underscores the importance of these compounds in medicinal chemistry and drug design.

Antimicrobial and Antibacterial Screening

Some derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antibacterial activities, revealing their potential as antimicrobial agents. This research paves the way for the development of new antibiotics and therapeutic compounds to combat infectious diseases (Maqbool et al., 2014). The exploration of these compounds in antibacterial screening highlights their significance in addressing global health challenges.

properties

IUPAC Name

6-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHZWDXMYTOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrazolo[4,3-b]pyridine

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